molecular formula C9H15IO4 B144045 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate CAS No. 127047-77-2

1,3-Propanediol, 2-(2-iodoethyl)-, diacetate

Cat. No. B144045
M. Wt: 314.12 g/mol
InChI Key: BBRUXHDMYDKKTH-UHFFFAOYSA-N
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Description

The compound "1,3-Propanediol, 2-(2-iodoethyl)-, diacetate" appears to be related to a class of chemicals that include 1,3-propanediol derivatives. These derivatives are of interest due to their potential applications in the synthesis of enantiomerically pure compounds, which are valuable in the pharmaceutical industry and materials science. The papers provided discuss the synthesis and enantioselective reactions of similar diacetates of 1,3-propanediol.

Synthesis Analysis

In the first paper, the synthesis involves the enantioselective saponification of diacetates of meso-2-nitro-1,3-propanediols using pig-liver esterase (PLE) to yield monoacetates with high enantiomeric excess . This indicates that enzymes such as PLE can be used to selectively hydrolyze one ester group in a diacetate, which is a crucial step in the synthesis of enantiomerically pure derivatives.

Molecular Structure Analysis

The absolute configuration of the enantiomers produced in these reactions can be determined through methods such as X-ray crystallography, as demonstrated in the third paper . This technique allows researchers to establish the stereochemistry of the synthesized compounds, which is essential for understanding their potential interactions in biological systems.

Chemical Reactions Analysis

The papers discuss the use of the synthesized monoacetates for further chemical transformations. For instance, the monoacetates can undergo elimination reactions to yield derivatives of nitro-allylic alcohols, which can then participate in diastereoselective Michael additions or SN2' substitutions . These reactions are important for the construction of complex, chiral molecules.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "1,3-Propanediol, 2-(2-iodoethyl)-, diacetate," they do provide insight into the properties of related compounds. For example, the enantioselectivity of the hydrolysis reaction is influenced by the structure of the aryl moiety in 2-aryl-1,3-propanediol diacetates . This suggests that the physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity and stability, could be tailored by modifying the substituents on the 1,3-propanediol backbone.

Scientific Research Applications

Biotechnological Production and Downstream Processing

1,3-Propanediol (1,3-PD) is a key chemical with extensive applications, notably in the production of polyesters, polyethers, and polyurethanes. Biotechnological production of 1,3-PD has gained attention due to its environmental and economic benefits. The downstream processing of biologically produced 1,3-PD, including separation from fermentation broth, is critical due to its significant contribution to total production costs. Various methods such as evaporation, distillation, membrane filtration, and liquid–liquid extraction have been explored for the recovery and purification of 1,3-PD, highlighting the need for improved efficiency and reduced energy consumption in these processes (Xiu & Zeng, 2008).

Genetic Engineering for Enhanced Production

The use of genetically engineered microorganisms has been explored to overcome natural limitations and enhance the production of 1,3-PD from glycerol. By modifying genomes through techniques like mutagenesis and genetic engineering, strains such as Clostridium butyricum and Klebsiella pneumoniae have been developed to achieve higher yields and productivity, addressing challenges like metabolite inhibition and low natural productivity (Yang et al., 2018).

Microbial Production and Strain Tolerance

Studies on microbial strains such as Halanaerobium saccharolyticum subsp. saccharolyticum have shown optimized conditions for 1,3-PD production, indicating the potential for improved biotechnological production methods. The research demonstrates an inverse correlation between 1,3-PD and hydrogen production, with findings suggesting that high initial acetate concentrations can slightly decrease 1,3-PD concentrations but not affect yields significantly (Kivistö, Santala, & Karp, 2012).

Novel Pathways for 1,3-PD Production

Efficient microbial production of 1,3-PD using non-natural pathways has been demonstrated, showing significant potential for the use of diverse carbohydrates as feedstocks. By establishing a non-natural 1,3-PD synthetic pathway in Escherichia coli that does not require expensive cofactors, researchers have opened new avenues for cost-effective and versatile production processes (Li et al., 2021).

Chemical Synthesis and Organic Reactions

Research into chemical synthesis routes involving 1,3-propanediol derivatives has led to the development of novel organic reactions. For example, 2-(Acylmethylene)propanediol diacetates have been shown to readily cyclize under acidic conditions to produce furans and react with primary amines under palladium catalysis to yield 1,2,4-trisubstituted pyrroles. Such advancements highlight the versatility of 1,3-propanediol derivatives in synthesizing complex organic molecules (Friedrich, Wächtler, & Meijere, 2002).

Safety And Hazards

1,3-Propanediol, 2-(2-iodoethyl)-, diacetate may be toxic to wildlife and may have long-lasting effects on aquatic life . It’s important to handle this compound with care to prevent environmental damage.

properties

IUPAC Name

[2-(acetyloxymethyl)-4-iodobutyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRUXHDMYDKKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CCI)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155394
Record name 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate
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Molecular Weight

314.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Propanediol, 2-(2-iodoethyl)-, diacetate

CAS RN

127047-77-2
Record name 1,3-Propanediol, 2-(2-iodoethyl)-, 1,3-diacetate
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Record name 1,3-Propanediol, 2-(2-iodoethyl)-, diacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-iodoethyl)-1,3-propanediol diacetate
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